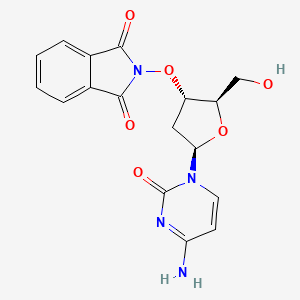
1,1,3-Trichloro-1,2,2-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichloro-1,2,2-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ . This compound is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a propane backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
1,1,3-Trichloro-1,2,2-trifluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane with a suitable reagent under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to achieve high yields and purity .
Análisis De Reacciones Químicas
1,1,3-Trichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.
Common reagents used in these reactions include hydrogen fluoride , chlorine , and catalysts such as copper-substituted α-chromium oxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3-Trichloro-1,2,2-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trichloro-1,2,2-trifluoropropane involves its interaction with molecular targets and pathways within a system. It can undergo reductive dechlorination , where chlorine atoms are removed through reduction reactions . This process can lead to the formation of different products, depending on the specific conditions and the presence of other reagents.
Comparación Con Compuestos Similares
1,1,3-Trichloro-1,2,2-trifluoropropane can be compared with other similar compounds, such as:
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: This compound has an additional chlorine atom compared to this compound.
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but with an ethane backbone instead of propane.
1,1,1-Trichloro-2,2,3-trifluoropropane: This compound has a different arrangement of chlorine and fluorine atoms on the propane backbone.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
421-99-8 |
|---|---|
Fórmula molecular |
C3H2Cl3F3 |
Peso molecular |
201.40 g/mol |
Nombre IUPAC |
1,1,3-trichloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(7,8)3(5,6)9/h1H2 |
Clave InChI |
CPHFUGPCSJJMOI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(Cl)Cl)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)

![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)

![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)




![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
